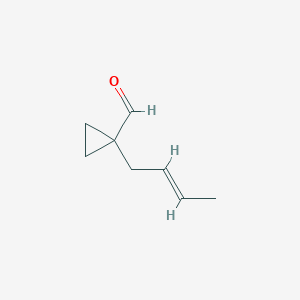![molecular formula C15H17NO B13177085 {4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
{4-[Benzyl(methyl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Benzyl(methyl)amino]phenyl}methanol is a biochemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From 4-Formylbenzoic Acid Methyl Ester
Step 1: React 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime intermediate.
Step 2: Reduce the oxime intermediate in the presence of a base to obtain 4-aminomethylbenzoic acid.
Step 3: Hydrogenate 4-aminomethylbenzoic acid to produce {4-[Benzyl(methyl)amino]phenyl}methanol.
-
From 4-Hydroxymethylbenzonitrile
Industrial Production Methods
The industrial production methods for this compound typically involve large-scale hydrogenation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- {4-[Benzyl(methyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
-
Reduction
- The compound can be reduced to form various amines or alcohol derivatives.
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various amines or alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
{4-[Benzyl(methyl)amino]phenyl}methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and polymers.
-
Biology
-
Medicine
- Investigated for potential therapeutic applications due to its bioactive properties.
-
Industry
Mechanism of Action
The mechanism of action of {4-[Benzyl(methyl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of bioactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
-
4-Aminomethylbenzyl Alcohol
- Similar structure but lacks the benzyl(methyl)amino group.
- Used in similar applications but with different reactivity profiles.
-
4-Hydroxymethylbenzonitrile
- Precursor in the synthesis of {4-[Benzyl(methyl)amino]phenyl}methanol.
- Different functional groups leading to varied chemical behavior.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
[4-[benzyl(methyl)amino]phenyl]methanol |
InChI |
InChI=1S/C15H17NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,17H,11-12H2,1H3 |
InChI Key |
DALUATGISVVSPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



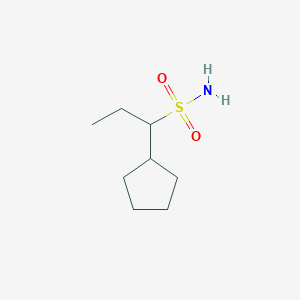
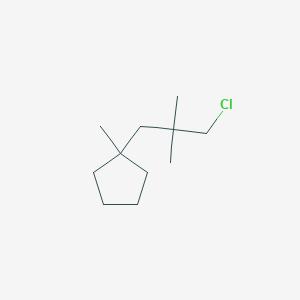
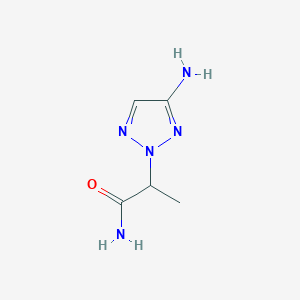
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)


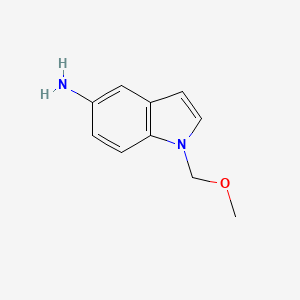
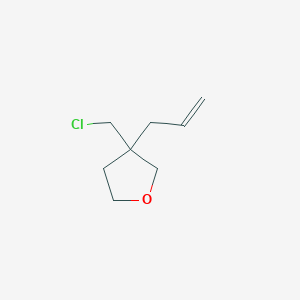
![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
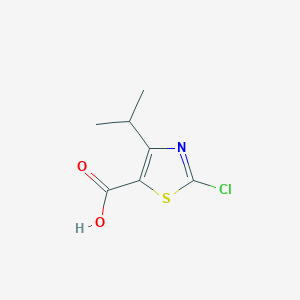
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
